molecular formula C13H10N4O B2507327 5-(2-phenoxyphenyl)-2H-tetrazole CAS No. 220429-69-6

5-(2-phenoxyphenyl)-2H-tetrazole

Cat. No.: B2507327
CAS No.: 220429-69-6
M. Wt: 238.25
InChI Key: GHCLLWCBVCNWTJ-UHFFFAOYSA-N
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Description

5-(2-phenoxyphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

5-Substituted tetrazoles, including 5-(2-phenoxyphenyl)-2H-tetrazole, play a crucial role in various fields due to their unique chemical properties. They are extensively used in organic chemistry as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. These compounds are vital in medicinal chemistry, serving as non-classical bioisosteres of carboxylic acids due to their similar acidities but higher lipophilicities and metabolic resistance. The synthesis methods for these heterocycles range from acidic media/proton catalysis to organometallic or organosilicon azides, highlighting their versatility and importance in drug design and development (Roh, Vávrová, & Hrabálek, 2012).

Crystal Structure and Prototropic Tautomerism

The study of the crystal structure of derivatives similar to this compound, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, provides insights into their molecular configuration and the outcomes of their reactions. This understanding is crucial for designing compounds with specific physical and chemical properties (Lee, Ryu, & Lee, 2017). Additionally, the tautomeric behavior of these compounds, such as the study on 5-aryloxy-1(2)H-tetrazoles, offers valuable information on their stability and reactivity, which is essential for their application in drug development and other scientific research (Alkorta & Elguero, 2012).

Applications in Material Science

This compound derivatives also find applications in material science, such as in the synthesis of novel tetrazole liquid crystals. These materials exhibit unique properties like nematic and smectic phases, making them suitable for applications in liquid crystal displays and other electronic devices (Tariq et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(2-phenoxyphenyl)-2H-tetrazole”. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of “5-(2-phenoxyphenyl)-2H-tetrazole” would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on “5-(2-phenoxyphenyl)-2H-tetrazole” would depend on its potential applications. Given the utility of tetrazoles in various fields, there could be interest in exploring its properties further .

Properties

IUPAC Name

5-(2-phenoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-2-6-10(7-3-1)18-12-9-5-4-8-11(12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCLLWCBVCNWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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